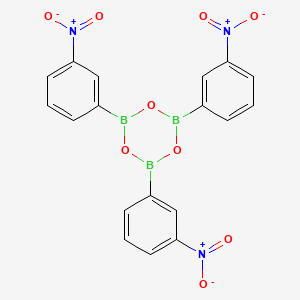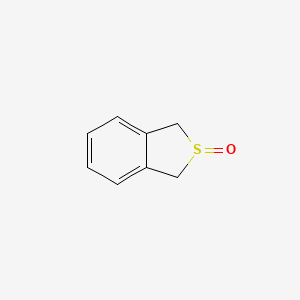
6-(Azetidin-3-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azetidin-3-yl)quinoline is a compound that features a quinoline ring substituted with an azetidine group at the 6-position. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The azetidine ring, a four-membered nitrogen-containing heterocycle, adds unique properties to the compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-chloroquinoline-3-carbaldehydes with substituted acetanilides to form quinoline derivatives, which are then transformed into azetidinones . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for 6-(Azetidin-3-yl)quinoline are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
6-(Azetidin-3-yl)quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Azetidin-3-yl)quinoline involves its interaction with various molecular targets. For instance, it can inhibit bacterial enoyl ACP-reductase, an enzyme involved in fatty acid biosynthesis, leading to antibacterial effects . In cancer cells, the compound induces apoptosis by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-10-6-9(11-7-13-8-11)3-4-12(10)14-5-1/h1-6,11,13H,7-8H2 |
InChI Key |
LHBCIJHJBDJFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
![4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride](/img/structure/B13347156.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13347158.png)



![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
![tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B13347192.png)
![(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13347196.png)
![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B13347200.png)
![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
![3,11-Dibromodibenzo[a,j]phenazine](/img/structure/B13347218.png)

